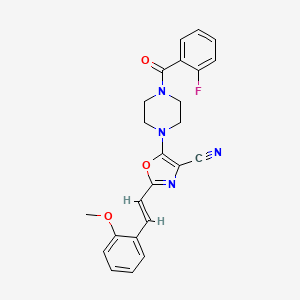

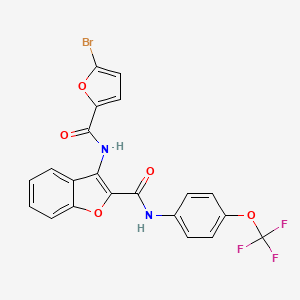

![molecular formula C19H17FN2OS B3016989 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476283-23-5](/img/structure/B3016989.png)

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide derivatives often involves multi-step reactions, including the use of microreactors, solid-supported reagents, and in-line analytical techniques such as IR spectroscopy for monitoring the reactions . For example, the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a δ-opioid receptor agonist, was optimized using a continuous flow process . Although the target compound is not a δ-opioid receptor agonist, the methodologies described could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including NMR, FT-IR, and LC-MS . These methods provide detailed information about the molecular framework and can be used to confirm the identity and purity of the synthesized compounds. Theoretical studies, such as density functional theory (DFT) calculations, can also be employed to understand the molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated benzamide derivatives can undergo various chemical reactions. For instance, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This type of rearrangement could potentially be applicable to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the specific substituents on the benzamide core. These compounds often exhibit potent biological activities, such as cytotoxicity against certain cancer cell lines . The fluorine atom can affect the lipophilicity, metabolic stability, and binding interactions of the molecules with biological targets .

科学的研究の応用

Anticancer Activity

- A study designed and synthesized derivatives of benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Potential

- Novel fluoro substituted sulphonamide benzothiazoles, including derivatives of benzamides, were synthesized and demonstrated significant antimicrobial activity (Jagtap et al., 2010).

- Synthesis of 2-phenylamino-thiazole derivatives, including benzamides, showed potent antimicrobial properties against various bacterial and fungal strains (Bikobo et al., 2017).

Neurological Applications

- A derivative of benzamide was used in PET imaging for studying metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders (Xu et al., 2013).

Radiopharmaceutical Applications

- Research on automated radiosynthesis of tracers containing 3-fluoro-2-hydroxypropyl moiety, including benzamide derivatives, for clinical imaging of hypoxia and tau pathology (Ohkubo et al., 2021).

Chemical Sensing

- A study on the sensing mechanism of a fluoride chemosensor involving a benzamide derivative, indicating applications in chemical detection (Chen et al., 2014).

Crystallography and Material Science

- An investigation into the occurrence of concomitant polymorphism in a benzamide derivative, providing insights into crystal structure disorder (Chopra et al., 2008).

特性

IUPAC Name |

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-11-7-12(2)17(13(3)8-11)16-10-24-19(21-16)22-18(23)14-5-4-6-15(20)9-14/h4-10H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGFDLZSVXLJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

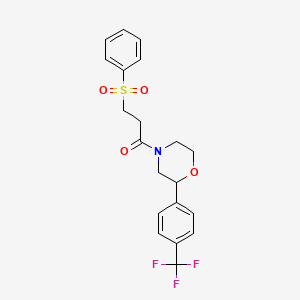

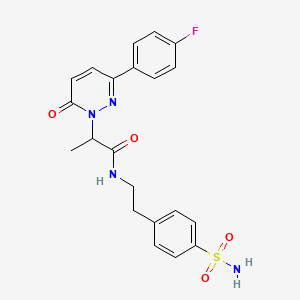

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

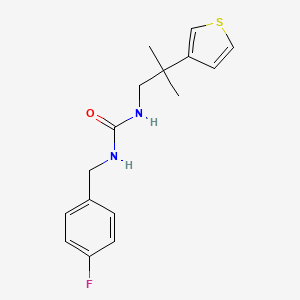

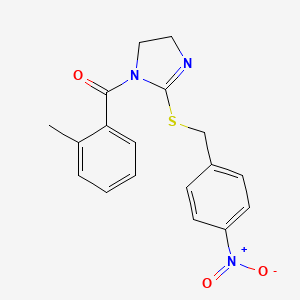

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

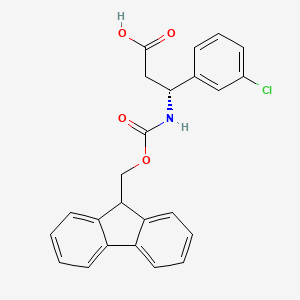

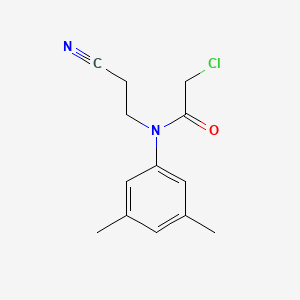

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)